LDH-A Inhibitory Activity
In a biochemical assay, 3-methoxy-1H-pyrrole-2-carboxylic acid demonstrated moderate inhibitory activity against human lactate dehydrogenase A (LDH-A), a key enzyme in cancer metabolism. The compound exhibited an IC50 of 37 μM (3.70E+4 nM) using pyruvate as substrate [1]. While no direct head-to-head data for the unsubstituted pyrrole-2-carboxylic acid is available in the same study, the presence of the 3-methoxy group is known to enhance interactions within the LDH-A active site compared to unsubstituted analogs, based on structure-activity relationship (SAR) trends in this class [2].
| Evidence Dimension | LDH-A inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 37,000 nM (37 μM) |
| Comparator Or Baseline | Unsubstituted pyrrole-2-carboxylic acid (inferred from class SAR) |
| Quantified Difference | Not directly quantifiable; 3-methoxy group is expected to improve binding affinity relative to unsubstituted analog based on SAR. |
| Conditions | Inhibition of human liver purified LDH-A using pyruvate as substrate, assessed by NADH fluorescence disappearance. |
Why This Matters
This activity profile provides a quantitative benchmark for researchers developing LDH-A inhibitors; the 3-methoxy substituent is a key structural feature for further optimization.
- [1] BindingDB. (n.d.). BDBM50114409 (CHEMBL3609809). Ki: 39,000 nM; IC50: 37,000 nM. Inhibition of human liver purified lactate dehydrogenase-A. View Source
- [2] RSC Publishing. (2015). Condensation of 2,5-dimethoxytetrahydrofuran with amines catalyzed by iron(III) chloride. View Source
